Cas no 141091-35-2 (1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-2-phenylethenyl]-)

1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-2-phenylethenyl]- is a specialized boronic ester compound featuring a tetramethyl dioxaborolane core and a (Z)-configured styrenyl substituent. This structure enhances its stability and reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions for constructing C-C bonds in organic synthesis. The sterically hindered tetramethyl groups improve handling and storage stability, while the (Z)-alkenyl moiety allows for selective transformations in stereospecific applications. Its compatibility with mild reaction conditions and broad functional group tolerance makes it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The product is typically supplied as a high-purity solid, ensuring consistent performance in demanding synthetic workflows.
1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-2-phenylethenyl]- structure
141091-35-2 structure
Product Name:1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-2-phenylethenyl]-
CAS No:141091-35-2
MF:C15H21BO2
MW:244.137044668198
MDL:MFCD31729450
CID:1309184
Update Time:2025-05-28

1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-2-phenylethenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-2-phenylethenyl]-
    • (Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane
    • MDL: MFCD31729450
    • Inchi: 1S/C15H21BO2/c1-12(11-13-9-7-6-8-10-13)16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3/b12-11+
    • InChI Key: HVWDYHFSSKTQKE-VAWYXSNFSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1/C(/C)=C/C1=CC=CC=C1

1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-2-phenylethenyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
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Additional information on 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-2-phenylethenyl]-

Comprehensive Overview of 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-2-phenylethenyl]- (CAS No. 141091-35-2)

The compound 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-2-phenylethenyl]- (CAS No. 141091-35-2) is a highly specialized boron-containing heterocycle that has garnered significant attention in modern synthetic chemistry and materials science. With its unique dioxaborolane core and tetramethyl substitution pattern, this molecule serves as a versatile building block for cross-coupling reactions, polymer synthesis, and pharmaceutical intermediates. Its Z-configured styrenyl moiety further enhances its reactivity, making it a valuable tool for stereoselective transformations.

In recent years, the demand for boron-based reagents like 1,3,2-Dioxaborolane derivatives has surged due to their pivotal role in Suzuki-Miyaura coupling, a cornerstone of green chemistry and sustainable synthesis. Researchers and industries alike are exploring its applications in OLED materials, bioconjugation, and catalysis, aligning with global trends toward energy-efficient technologies and precision medicine. The compound’s stability under ambient conditions and compatibility with aqueous media further broaden its utility.

From a structural perspective, the tetramethyl-1,3,2-dioxaborolane scaffold provides exceptional steric protection to the boron center, minimizing unwanted side reactions. This feature is critical for high-yield transformations in drug discovery and agrochemical development. The (1Z)-1-methyl-2-phenylethenyl substituent introduces a chiral element, enabling asymmetric synthesis—a hot topic in AI-driven molecular design and computational chemistry workflows.

Environmental and regulatory considerations have also shaped the discourse around CAS No. 141091-35-2. As industries prioritize REACH compliance and low-toxicity alternatives, this compound’s biodegradability profile and minimal ecotoxicological impact position it favorably. Its adoption in flow chemistry systems underscores its alignment with Industry 4.0 principles, where automation and waste reduction are paramount.

Looking ahead, innovations in boron chemistry are expected to unlock new applications for 1,3,2-Dioxaborolane derivatives. Emerging fields like bioorthogonal chemistry and theranostics may leverage its click-reactivity and fluorescence properties. For researchers seeking CAS 141091-35-2 suppliers or synthetic protocols, understanding its structure-activity relationships and handling guidelines is essential to maximize its potential.

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